(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Overview
Description
“(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid” is a chemical compound with the CAS number 166267-96-5 . It is also known by the IUPAC name (4-amino-2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid .
Molecular Structure Analysis
The molecular formula of this compound is C7H9N3O3 . The InChI code is 1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h9H,1-2,8H2,(H,10,13)(H,11,12) .Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 183.17 . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Molecular Docking
- The compound has been used in the synthesis of derivatives like 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile, showing high affinity in molecular docking studies with CDK4 protein (Holam, Santhoshkumar & Killedar, 2022).
Structural Studies
- It has been utilized in the preparation of compounds like (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, with a focus on their molecular conformations based on NMR spectral and X-Ray data (Chui et al., 2004).
Biological Evaluation
- The compound has been a key building block in the synthesis of various nitrogen heterocyclic compounds, such as pyrazoles and pyrimidines, with subsequent investigation into their biological activity (Farouk, Ibrahim & El-Gohary, 2021).
- It has also played a role in the synthesis of derivatives with potential antioxidant and antimicrobial activities (George, Sabitha, Kumar & Ravi, 2010).
Antitumor Activities
- Some derivatives synthesized from this compound have shown selective anti-tumor activities, indicating its relevance in cancer research (Xiong Jing, 2011).
Other Applications
- The compound has been a key ingredient in the synthesis of various other chemical compounds, showcasing its versatility in the field of chemistry (Wang Wei, 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Result of Action
It is suggested that the compound may have specific effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-4(2-5(11)12)6(13)10-7(8)9-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXQOURJIQZYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358631 | |
Record name | (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166267-96-5 | |
Record name | (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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